

Spectroscopic Profile of 1,3-Diaminopropane: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-diaminopropane** (H₂N(CH₂)₃NH₂), a vital building block in organic synthesis and coordination chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering in-depth data and standardized experimental protocols to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **1,3-diaminopropane**, both ¹H and ¹³C NMR provide distinct insights into its molecular framework.

¹H NMR Spectral Data

The proton NMR spectrum of **1,3-diaminopropane** is characterized by three distinct signals corresponding to the amine protons and the two chemically non-equivalent methylene groups. The chemical shifts can vary depending on the solvent used.[1][2]



Proton Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)	Chemical Shift (δ) in H ₂ O (ppm)[2]	Multiplicity	Integration
-NH ₂	~1.15	Not specified	Broad Singlet	4H
-CH ₂ - (C2)	~1.59-1.75	~2.04-2.09	Quintet	2H
-CH ₂ - (C1, C3)	~2.77-2.84	~3.10-3.12	Triplet	4H

Note: The broadness of the -NH₂ signal is due to quadrupole broadening and chemical exchange. This signal's intensity and position can be concentration and temperature-dependent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **1,3-diaminopropane** is simpler, showing two signals for the two types of carbon atoms present in the molecule.

Carbon Assignment	Chemical Shift (δ) in CDCl₃ (ppm)[2][3]	
C2 (-CH ₂ -)	~37.51	
C1, C3 (-CH ₂ -)	~39.97	

NMR Experimental Protocol

A standard protocol for acquiring high-quality NMR spectra of amines like **1,3-diaminopropane** is as follows:

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of 1,3-diaminopropane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).[4]
 - For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[4]



- Filter the solution if any solid particles are present to ensure magnetic field homogeneity.
- Data Acquisition:
 - Use a standard 5 mm NMR tube.
 - Acquire spectra on a spectrometer (e.g., 400 MHz or higher).
 - For ¹H NMR, a typical experiment involves 8 to 16 scans with a pulse angle of 30-90° and an acquisition time of 2-4 seconds.[4]
 - To confirm the identity of N-H protons, a D₂O exchange experiment can be performed.
 Adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear from the spectrum.[5][6][7]

Structural Assignment Diagram

The following diagram illustrates the structure of **1,3-diaminopropane** with its NMR assignments.

Caption: Structure of **1,3-Diaminopropane** with ¹H and ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As a primary amine, **1,3-diaminopropane** exhibits characteristic N-H stretching and bending vibrations.[5][8][9]

IR Spectral Data



Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
N-H Stretch (asymmetric & symmetric)	3250-3400	Medium, Sharp (two bands)
C-H Stretch (aliphatic)	2850-2960	Strong
N-H Bend (scissoring)	1580-1650	Medium
C-N Stretch (aliphatic)	1020-1250	Medium to Weak
N-H Wag	665-910	Strong, Broad

Note: Primary amines typically show two N-H stretching bands, which is a key diagnostic feature.[5][8][9]

IR Experimental Protocol

- Sample Preparation:
 - Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): A small drop of the sample is placed directly on the ATR crystal. This is a common and simple method for liquid samples.
 - Gas Phase: The sample can be vaporized into a gas cell for analysis.[10]
- Data Acquisition:
 - Place the prepared sample in the spectrometer.
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.
 - The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Mass Spectral Data

The mass spectrum of **1,3-diaminopropane** is consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][11]

m/z	Assignment	Relative Abundance
74	[M] ⁺ (Molecular Ion)	Present
73	[M-H] ⁺	Present
57	[M-NH ₃]+	Fragment
44	[CH2CH2NH2]+	Fragment
30	[CH2NH2]+	Base Peak

Note: The molecular weight of **1,3-diaminopropane** is 74.13 g/mol .[12]

Fragmentation Pathway

Alkylamines characteristically undergo α -cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[5][6][7][11] This process results in a resonance-stabilized, nitrogen-containing cation. For **1,3-diaminopropane**, α -cleavage leads to the formation of the base peak at m/z = 30.

Mass Spectrometry Experimental Protocol

- Sample Introduction:
 - The sample is typically introduced via Gas Chromatography (GC-MS) or direct infusion.
 [13]
 - For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 μg/mL.[14]



Ionization:

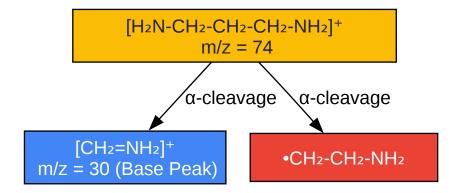
- Electron Ionization (EI) is a common method that bombards the sample with high-energy electrons (typically 70 eV), causing fragmentation.[12]
- Electrospray Ionization (ESI) is a softer ionization technique often used with liquid chromatography (LC-MS), which typically produces the protonated molecule [M+H]+.[15]

Analysis:

- The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector records the abundance of each ion, generating the mass spectrum.

Fragmentation Diagram

The following diagram illustrates the primary fragmentation pathway of **1,3-diaminopropane** under electron ionization.



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Caption: Primary α -cleavage fragmentation pathway of **1,3-diaminopropane** in mass spectrometry.

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